molecular formula C7H6BrN3 B6261517 4-bromo-1H-indazol-5-amine CAS No. 1781483-33-7

4-bromo-1H-indazol-5-amine

Cat. No.: B6261517
CAS No.: 1781483-33-7
M. Wt: 212
InChI Key:
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Description

4-Bromo-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the fourth position and an amine group at the fifth position of the indazole ring makes this compound unique. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1H-indazol-5-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-bromo-1H-indazole.

    Amination Reaction: The bromine atom at the fourth position is substituted with an amine group using a nucleophilic substitution reaction. This can be achieved by reacting 4-bromo-1H-indazole with ammonia or an amine source under suitable conditions.

    Reaction Conditions: The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (100-150°C) to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1H-indazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or nitric acid under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Nitro- or nitroso-indazole derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1H-indazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: It is employed in the synthesis of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-bromo-1H-indazol-5-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors by binding to their active sites. The bromine atom and amine group play crucial roles in the binding affinity and specificity of the compound. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    4-Chloro-1H-indazol-5-amine: Similar structure with a chlorine atom instead of bromine.

    4-Fluoro-1H-indazol-5-amine: Similar structure with a fluorine atom instead of bromine.

    4-Iodo-1H-indazol-5-amine: Similar structure with an iodine atom instead of bromine.

Uniqueness: 4-Bromo-1H-indazol-5-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity compared to other halogenated indazole derivatives.

Properties

CAS No.

1781483-33-7

Molecular Formula

C7H6BrN3

Molecular Weight

212

Purity

95

Origin of Product

United States

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